molecular formula C10H13ClN2O B8279900 2-(N-formylaminomethyl)-4-(3-chloropropyl)pyridine

2-(N-formylaminomethyl)-4-(3-chloropropyl)pyridine

Cat. No.: B8279900
M. Wt: 212.67 g/mol
InChI Key: RXMMNSZKKQUMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-formylaminomethyl)-4-(3-chloropropyl)pyridine is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[[4-(3-chloropropyl)pyridin-2-yl]methyl]formamide

InChI

InChI=1S/C10H13ClN2O/c11-4-1-2-9-3-5-13-10(6-9)7-12-8-14/h3,5-6,8H,1-2,4,7H2,(H,12,14)

InChI Key

RXMMNSZKKQUMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCl)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminomethyl-4-(3-chloropropyl)pyridine (0.47 g) in 1 ml of formic acid is heated at 90° for 18 hours, cooled to 0° and made basic by the addition of saturated ammonium hydroxide solution. Extraction with methylene chloride (4×10 ml), drying over sodium sulfate and evaporation yields 2-(N-formylaminomethyl)-4-(3-chloropropyl)pyridine (IR 1674 cm-1) which is heated at 90° in phosphorus oxychloride (0.75 g) for 15 hours. Excess phosphorus oxychloride is evaporated with toluene and the residue is suspended in methylene chloride (15 ml), cooled to 0° and made basic with saturated ammonium hydroxide. Extraction with methylene chloride (4×15 ml), drying over sodium sulfate and preparative thin layer chromatography (silica gel, EtOAc) of the residue yields 7-(3-chloropropyl)-imidazo[1,5-a]pyridine (Rf=0.24, EtOAc) as a gum; NMR (CDCl3) 3.58 (t, 2H), 6.42 (q, 1H), 7.21 (s, 1H), 7.32 (s, 1H), 7.88 (d, 1H), 8.07 (s, 1H).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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